methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate
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Overview
Description
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate is a complex organic compound that features a pyrrolidine ring, a cyclohexane ring, and ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate typically involves the amidation of a carboxylic acid derivative with a pyrrolidine derivative. One common method involves the reaction of cyclohexanecarboxylic acid with pyrrolidine-1-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester and amide groups into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol and pyrrolidine derivatives.
Substitution: Formation of various substituted cyclohexane and pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific protein targets.
Mechanism of Action
The mechanism of action of methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The ester and amide groups can participate in additional interactions, stabilizing the compound within the active site of the target protein .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(pyrrolidine-1-carboxamido)cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Methyl 1-(pyrrolidine-1-carboxamido)benzoate: Contains a benzene ring instead of a cyclohexane ring.
Ethyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and biological activities. The presence of both ester and amide groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 1-(pyrrolidine-1-carbonylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-11(16)13(7-3-2-4-8-13)14-12(17)15-9-5-6-10-15/h2-10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQHMRJQVCLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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